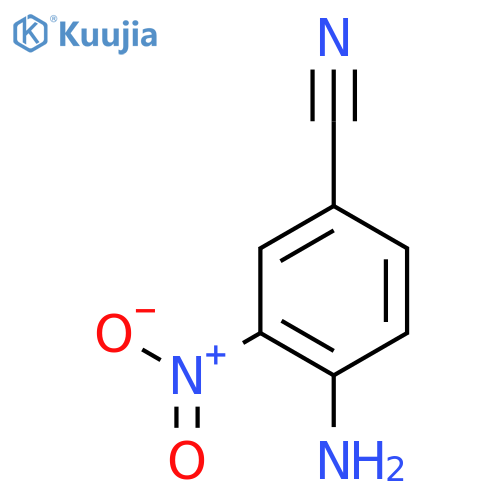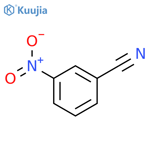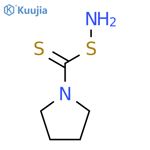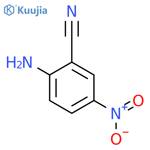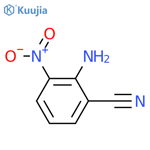Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides
,
Journal of Organic Chemistry,
1998,
63(15),
4878-4888
